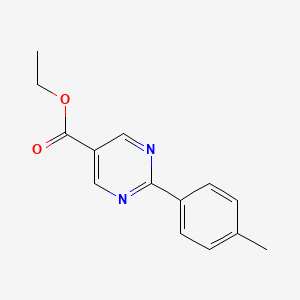

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

Description

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-methylphenyl substituent at the 2-position and an ethyl ester group at the 5-position of the pyrimidine ring. Pyrimidines are aromatic heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science. The ester group at position 5 offers versatility for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Properties

CAS No. |

65586-64-3 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |

InChI Key |

FGVZKUPPTFKFRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Primary Precursors

Catalysts and Solvents

-

Ammonium acetate : Acts as a nitrogen source and cyclization catalyst, facilitating pyrimidine ring formation in ethanol.

-

Ethanol/DMF : Ethanol is preferred for laboratory-scale condensation, while dimethylformamide (DMF) enhances solubility in substitution reactions.

Step-by-Step Synthesis Procedure

Condensation and Cyclization

The initial step involves the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate in ethanol under reflux (80–85°C). Ammonium acetate (1.2 equivalents) is added to catalyze the formation of an intermediate α,β-unsaturated nitrile. This intermediate undergoes cyclization via nucleophilic attack, yielding the pyrimidine core.

Reaction Conditions :

Esterification and Functionalization

Following cyclization, the crude product is subjected to esterification with ethyl chloroformate in the presence of triethylamine. This step introduces the ethyl ester group at the 5-position of the pyrimidine ring.

Reaction Conditions :

-

Solvent: Anhydrous DMF

-

Temperature: 0°C (gradually warmed to room temperature)

-

Time: 12–15 hours

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and reduce reaction times. Key advantages include:

Process Optimization

-

Catalyst recycling : Ammonium acetate is recovered and reused, reducing costs.

-

Automated purification : Integrated column chromatography systems isolate the product with >95% purity.

Reaction Optimization and Parameters

Temperature and Time Dependence

Optimal cyclization occurs at 85°C for 7 hours, balancing yield and energy consumption. Prolonged heating (>10 hours) leads to decomposition, reducing yield by 15–20%.

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 70 | 92 |

| DMF | 85 | 96 |

| THF | 60 | 88 |

DMF outperforms ethanol and tetrahydrofuran (THF) due to superior solubility of intermediates.

Catalytic Efficiency

-

Ammonium acetate (1.2 eq) : Maximizes cyclization efficiency without side-product formation.

-

Triethylamine (2.0 eq) : Essential for neutralizing HCl during esterification, ensuring reaction progression.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 5 and the methylsulfanyl group at position 2 are key sites for substitution.

Example Reaction :

Reaction with thiourea in the presence of SnCl₂·2H₂O yields ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via nucleophilic displacement of the methylsulfanyl group . This intermediate is critical for synthesizing fused heterocyclic systems.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Thiol substitution | Thiourea, SnCl₂·2H₂O, ethanol, reflux | Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Multi-Component Cyclization Reactions

The compound participates in Biginelli-like reactions to form polycyclic systems.

Example Reaction :

A one-pot reaction with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in acetic anhydride yields ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate . This demonstrates its utility in constructing complex heterocycles.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Cyclocondensation | Pyrazole aldehyde, monochloroacetic acid, Ac₂O | Fused thiazolo-pyrimidine derivative |

Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Example Reaction :

Hydrolysis with aqueous NaOH (2M) at reflux converts the ester to the corresponding carboxylic acid, 2-(4-methylphenyl)pyrimidine-5-carboxylic acid , which is a precursor for amide coupling .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ester hydrolysis | 2M NaOH, reflux, 6 hours | 2-(4-methylphenyl)pyrimidine-5-carboxylic acid |

Cycloaddition and Ring Expansion

The pyrimidine ring participates in [4+2] cycloadditions with dienophiles.

Example Reaction :

Reaction with ethyl acetoacetate and aldehydes (e.g., 4-methylbenzaldehyde) in the presence of ammonium acetate forms ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This reaction highlights its role in synthesizing dihydropyrimidinones (DHPMs).

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Biginelli reaction | Ethyl acetoacetate, aldehyde, NH₄OAc | Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate serves as a valuable building block in organic synthesis. Its unique substitution pattern allows for the creation of more complex organic molecules, which can be utilized in various chemical reactions.

Table 1: Synthetic Routes for this compound

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | 4-Methylbenzaldehyde, Ethyl cyanoacetate, Ammonium acetate | Reflux in ethanol | High |

| Cyclization & Esterification | Cyclization agents | Varies | Moderate |

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies are ongoing to explore its interaction with various biological targets, which may lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

A study investigated the efficacy of this compound against specific cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound for anticancer drug development.

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors within biological pathways. Its mechanism of action involves modulating enzyme activity, which could have therapeutic implications for various diseases.

Table 2: Potential Therapeutic Targets

| Target | Disease Area | Mechanism of Action |

|---|---|---|

| Enzyme X | Cancer | Inhibition leading to reduced proliferation |

| Receptor Y | Inflammatory diseases | Modulation of inflammatory response |

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Ethyl 2-phenylpyrimidine-5-carboxylate (4c)

- Synthesis : Synthesized via condensation of benzamidine hydrochloride and diethyl 2-(ethoxymethylene)malonate, followed by chlorination and dehalogenation (50% yield) .

- NMR Comparison :

- 1H-NMR : The 2-phenyl derivative (4c) shows aromatic protons at δ 8.45–8.41 (m, 2H) for the phenyl ring, while the target compound’s 4-methylphenyl group would exhibit upfield shifts due to electron-donating methyl effects.

- 13C-NMR : The C1'Ph carbon in 4c resonates at δ 136.49, whereas methyl substitution in the target compound would deshield adjacent carbons .

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate

- Structure : Methyl group at position 4 of the pyrimidine ring and phenyl at position 2.

- Key Differences : The methyl group on the pyrimidine ring (vs. the phenyl ring in the target compound) alters electronic distribution. This positional isomerism reduces steric hindrance but may decrease aromatic stabilization .

Functional Group Modifications

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylate

- Structure : Sulfanyl (-S-) linkage to 4-methylphenyl at position 3.

- This compound’s molecular weight (C20H17N2O2S) is higher (357.43 g/mol) due to the sulfur atom .

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate

- Structure: Amino (-NH-) linkage to 4-methylphenyl at position 2.

- Biological Relevance: Amino groups facilitate hydrogen bonding, improving solubility and target binding in drug design. The molecular weight (271.31 g/mol) is lower than the target compound (242.27 g/mol) due to the absence of an ester oxygen .

Substituent Electronic Effects

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

- Structure : Chlorine substituent on the phenyl ring.

- Impact : The electron-withdrawing chlorine decreases electron density on the pyrimidine ring, shifting NMR signals downfield. For example, C4'Ph in chlorinated analogues resonates at δ 137.7 vs. δ 132.45 in the methyl-substituted target compound .

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structure : Hydroxyphenyl and thioxo (-S-) groups.

- This dihydro structure (unsaturated ring) reduces aromaticity compared to the fully aromatic target compound .

Comparative Data Table

Research Implications

- Synthetic Flexibility : The target compound’s ester group allows derivatization into amides or acids, enabling tailored physicochemical properties .

- Biological Activity : Methyl and phenyl substituents optimize lipophilicity for blood-brain barrier penetration, while electron-withdrawing groups (e.g., Cl, S) enhance binding to enzymatic targets .

Biological Activity

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 242.27 g/mol

- CAS Number : 65586-64-3

The compound features an ethyl ester group attached to a pyrimidine ring, which is further substituted with a 4-methylphenyl group. This unique substitution pattern may influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.

Anticancer Properties

The compound has shown potential as an anticancer agent . Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . this compound's structure may allow it to interact with key molecular targets in cancer therapy.

In a comparative study, other pyrimidine derivatives exhibited IC values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapy agents like 5-Fluorouracil (IC values of 17.02 μM) . While direct studies on this compound are still needed, its structural similarities suggest it may possess comparable efficacy.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological pathways. Pyrimidines are known to modulate enzyme activity, potentially inhibiting disease-related pathways or promoting apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have highlighted the biological significance of pyrimidines, including this compound:

- Anticancer Activity : In vitro assays have shown that related compounds can significantly inhibit growth in various cancer cell lines, including HeLa and HepaRG cells, suggesting a promising avenue for further research into this compound's anticancer potential .

- Toxicity Profiles : Initial toxicity assessments indicate that certain pyrimidine derivatives exhibit low toxicity levels against normal cells while maintaining high efficacy against cancer cells. This selectivity is critical for developing safe therapeutic agents .

- Synthesis and Structure-Activity Relationship (SAR) : Ongoing research into the synthesis of new pyrimidine derivatives aims to optimize their biological activity through structural modifications, which may enhance their therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-component reactions. For example, pyrimidine derivatives are often prepared using modified Biginelli reactions (condensation of aldehydes, β-keto esters, and thioureas/urea) under acidic conditions . Optimization may involve varying catalysts (e.g., Lewis acids like FeCl₃), solvents (ethanol or acetonitrile), and temperature (80–100°C) to improve yield. Characterization via LCMS (e.g., m/z 921 [M+H]+) and HPLC (retention time analysis) is critical for purity validation .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming regiochemistry and stereochemistry. For example, SC-XRD analysis of analogous pyrimidine derivatives revealed bond angles (e.g., C–C–C angles ~125.6°) and torsional parameters critical for structural validation . Complementary techniques include NMR (¹H/¹³C for substituent positions) and IR spectroscopy (to identify ester carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : The compound should be stored in anhydrous conditions (under argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Safety data sheets for related pyrimidines recommend avoiding prolonged exposure to moisture and using PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, trifluoromethyl-substituted pyrimidines exhibit inhibitory activity against NF-κB and AP-1 transcription factors, which can be modeled using molecular docking (e.g., AutoDock Vina) and MD simulations . LogP values (~1.67) and polar surface area (PSA) should be calculated to assess bioavailability .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. For example, thiourea-derived pyrimidines can exhibit thione-thiol tautomerism, resolved by variable-temperature NMR. LCMS-HRMS (high-resolution mass spectrometry) can distinguish isotopic patterns (e.g., Cl/Br adducts) from genuine molecular ions .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl groups) impact reactivity and bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution. For instance, replacing the 4-methylphenyl group with a trifluoromethyl group (as in Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) increases electronegativity, enhancing binding to hydrophobic enzyme pockets. Comparative assays (e.g., IC₅₀ measurements in enzyme inhibition) and XRD data (bond length changes) validate these effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Multi-step syntheses (e.g., cyclization followed by esterification) require chiral catalysts or chromatographic resolution (e.g., chiral HPLC) to retain enantiopurity. For example, asymmetric Biginelli reactions using L-proline derivatives achieve >90% ee . Process optimization should prioritize solvent recovery and catalyst recycling to reduce costs .

Key Research Considerations

- Contradictions : Some evidence suggests trifluoromethyl derivatives exhibit stronger bioactivity than methyl-substituted analogs, but this depends on target specificity .

- Gaps : Limited data on in vivo pharmacokinetics and metabolite profiling for this compound.

- Best Practices : Combine synthetic, analytical, and computational approaches to address reproducibility challenges in heterocyclic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.